molecular formula C6H12O4 B1195553 (2-Ethoxyethoxy)acetic acid CAS No. 7743-94-4

(2-Ethoxyethoxy)acetic acid

Cat. No.: B1195553
CAS No.: 7743-94-4
M. Wt: 148.16 g/mol
InChI Key: LVLQKFRSMSHJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxyethoxy)acetic acid, also known as 2-ethoxyethanoic acid, is an organic compound containing an ethoxy group and an acetic acid group. It is a colorless liquid or solid with a pungent smell and is soluble in water. It has a wide range of applications in industry and research, including in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

  • Detection in Urine Samples : (2-Ethoxyethoxy)acetic acid has been identified in urine samples of patients with suspected metabolic disorders and those undergoing chemotherapy, suggesting its formation from an exogenous precursor (Kamerling et al., 1977).

  • Biomonitoring : The compound is a metabolite of 2-(2-alkoxyethoxy)ethanols, used as substitutive solvents. Its presence in urine can be used for biomonitoring of exposure to these solvents (Laitinen & Pulkkinen, 2005).

  • Chemical Analysis and Quantification : Procedures have been developed for the quantification of (2-methoxyethoxy)acetic acid, a related compound, in human urine, highlighting its significance as a biomarker for exposure to certain industrial chemicals (B'hymer et al., 2003).

  • Use in Chemistry : The compound has been investigated for its use as a chiral auxiliary in chemical synthesis, indicating its potential utility in the preparation of chiral compounds (Majewska, 2019).

  • Phase Equilibria Studies : Research on the phase equilibria of related compounds like 2-(2-ethoxyethoxy)ethyl acetate in supercritical CO2 suggests applications in the study of solvent systems (Kim et al., 2014).

  • Toxicology and Health Effects : The compound's metabolites and similar substances have been studied for their toxicological effects, particularly in relation to occupational health and exposure to certain solvents (Foster et al., 1987).

Mechanism of Action

Safety and Hazards

(2-Ethoxyethoxy)acetic acid can cause severe skin burns and eye damage . It may also cause respiratory irritation . Personal protective equipment should be worn to avoid contact with skin, eyes, and clothing . Inhalation of vapors or spray mist should be avoided . It should not be ingested . It should be kept away from heat and sources of ignition .

Biochemical Analysis

Biochemical Properties

(2-Ethoxyethoxy)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in reactions involving carboxylation and decarboxylation processes. It interacts with enzymes such as acyl-CoA synthetase, which facilitates the formation of acyl-CoA derivatives, and carboxylesterase, which catalyzes the hydrolysis of ester bonds . These interactions are essential for the compound’s involvement in metabolic pathways and its potential use in biochemical assays.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in lipid metabolism and energy production . Additionally, it can alter cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules such as proteins and enzymes. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in metabolic flux and alterations in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activities. These temporal effects are important considerations for researchers using this compound in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and energy production. This compound interacts with enzymes such as acyl-CoA synthetase and carboxylesterase, which play crucial roles in the formation and breakdown of acyl-CoA derivatives . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in the tricarboxylic acid (TCA) cycle and fatty acid oxidation . These interactions are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms involving transporters such as organic anion transporters (OATs) and monocarboxylate transporters (MCTs) . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments and organelles.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The localization of this compound within these organelles is crucial for its role in metabolic processes and its interactions with enzymes and other biomolecules.

Properties

IUPAC Name

2-(2-ethoxyethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-2-9-3-4-10-5-6(7)8/h2-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLQKFRSMSHJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228143
Record name (2-Ethoxyethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7743-94-4, 220622-96-8
Record name 2-(2-Ethoxyethoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7743-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethoxyethoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007743944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-hydroxy-, C12-14-alkyl ethers
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2-Ethoxyethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-hydroxy-, C12-14-alkyl ethers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-ethoxyethoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Ethoxyethanol (0.88 mL, 11 mmol) and sodium hydride (60% in oil, 1.08 g, 27 mmol) were stirred in DMF (20 mL) for 5 min. Iodoacetic acid (2.02 g, 10.9 mmol) was dissolved in DMF (20 mL) and added dropwise to the suspension. The thick orange suspension was stirred at rt for 3 hours. The reaction was quenched by slowly adding water (10 mL), followed by hydrochloric acid (4 M, 5 mL). The reaction mixture was extracted with dichloromethane (3×50 mL) and the combined organic layers dried over sodium sulfate, filtered and evaporated yielding a clear oil. The residue was purified by distillation under reduced pressure to give the product (1.1 g, 68%) as an oil.
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethoxyethoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-Ethoxyethoxy)acetic acid
Reactant of Route 3
Reactant of Route 3
(2-Ethoxyethoxy)acetic acid
Reactant of Route 4
Reactant of Route 4
(2-Ethoxyethoxy)acetic acid
Reactant of Route 5
Reactant of Route 5
(2-Ethoxyethoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
(2-Ethoxyethoxy)acetic acid
Customer
Q & A

Q1: What is the significance of finding (2-Ethoxyethoxy)acetic acid in urine?

A1: While the research itself doesn't delve into the specific implications of this finding [], it highlights that the presence of this compound in urine samples is unusual. This suggests that further investigation may be warranted to understand its origin, potential metabolic pathways, and any possible health implications. It underscores the importance of identifying and characterizing unknown compounds in biological samples to broaden our understanding of human metabolism and potential exposure risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.